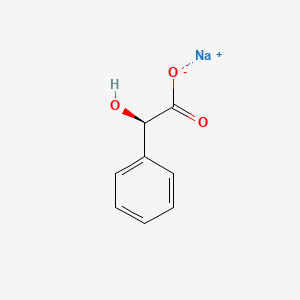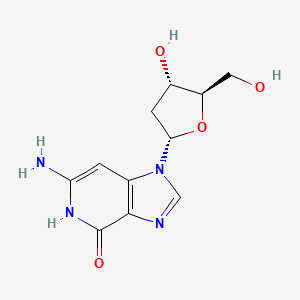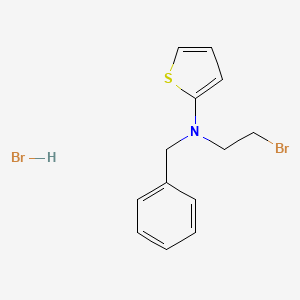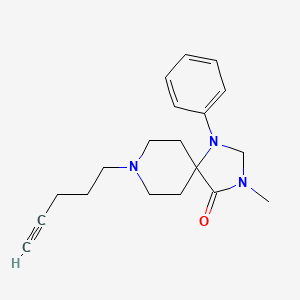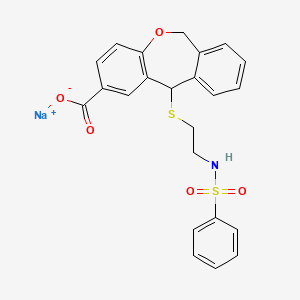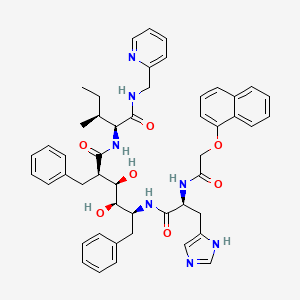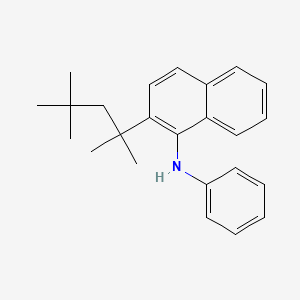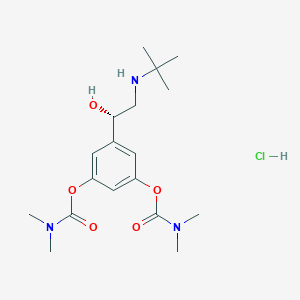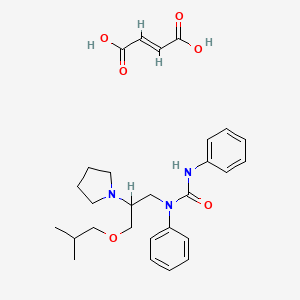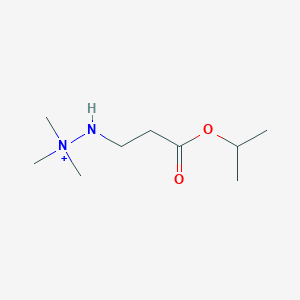
Ces2BW79KR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ces2BW79KR involves several steps. The primary synthetic route includes the reaction of 1,1,1-trimethylhydrazinium iodide with 3-(1-methylethoxy)-3-oxopropyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Ces2BW79KR undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
Ces2BW79KR has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of Ces2BW79KR involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Ces2BW79KR can be compared with other similar compounds such as:
1,1,1-trimethylhydrazinium iodide: A precursor in the synthesis of this compound.
3-(1-methylethoxy)-3-oxopropyl chloride: Another precursor used in its synthesis.
Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable chemical reactivity.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1093163-98-4 |
|---|---|
Molecular Formula |
C9H21N2O2+ |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
trimethyl-[(3-oxo-3-propan-2-yloxypropyl)amino]azanium |
InChI |
InChI=1S/C9H21N2O2/c1-8(2)13-9(12)6-7-10-11(3,4)5/h8,10H,6-7H2,1-5H3/q+1 |
InChI Key |
KFZLQGIKBXNDFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCN[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


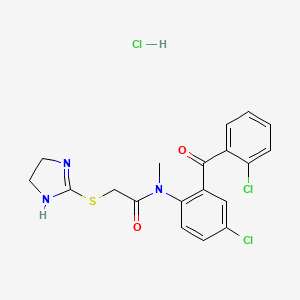

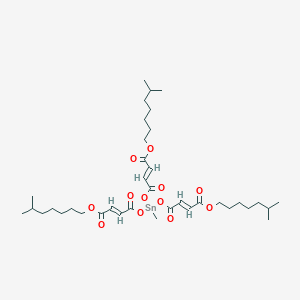
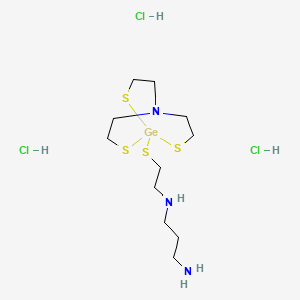
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
